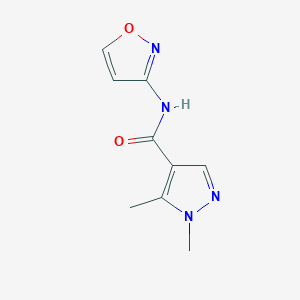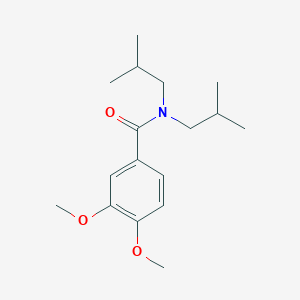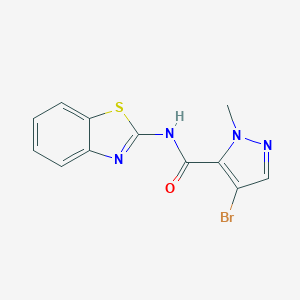![molecular formula C16H25NO2 B262230 N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)
N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine, commonly known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid analgesics, CR845 does not produce the side effects of respiratory depression, constipation, or addiction.
Wirkmechanismus
CR845 acts as a selective agonist for the kappa-opioid receptor (KOR), which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of KOR by CR845 leads to the inhibition of pain signaling pathways, resulting in analgesia. Unlike traditional opioid analgesics, which activate both the mu-opioid receptor (MOR) and KOR, CR845 selectively activates KOR, thereby avoiding the side effects associated with MOR activation.
Biochemical and Physiological Effects:
In addition to its analgesic properties, CR845 has been shown to have other biochemical and physiological effects. Preclinical studies have shown that CR845 has anti-inflammatory and anti-pruritic effects, which may be beneficial in the treatment of various inflammatory and pruritic conditions. CR845 has also been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CR845 has several advantages for lab experiments. It is highly selective for KOR and does not produce the side effects associated with MOR activation, making it a useful tool for studying the role of KOR in pain and other physiological processes. However, CR845 has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CR845. One area of research is the development of novel formulations of CR845 that can improve its pharmacokinetic properties and increase its effectiveness. Another area of research is the investigation of the role of KOR in various physiological processes, such as inflammation and mood regulation. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CR845 in various pain and non-pain conditions.
Synthesemethoden
CR845 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 4-isopropoxyphenol to form the intermediate compound, 4-isopropoxyphenylcyclopentylmethanol. The intermediate compound is then reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form CR845.
Wissenschaftliche Forschungsanwendungen
CR845 has been extensively studied for its analgesic properties in preclinical and clinical trials. In preclinical studies, CR845 has been shown to be effective in reducing pain in various animal models of acute and chronic pain. In clinical trials, CR845 has been shown to be effective in reducing pain in patients with acute pain following surgery and in patients with chronic pain conditions such as osteoarthritis and chronic low back pain.
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
N-[2-(4-propan-2-yloxyphenoxy)ethyl]cyclopentanamine |
InChI |
InChI=1S/C16H25NO2/c1-13(2)19-16-9-7-15(8-10-16)18-12-11-17-14-5-3-4-6-14/h7-10,13-14,17H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
VCDXKLBQHHSRGQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCNC2CCCC2 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)OCCNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)

![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)

![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

